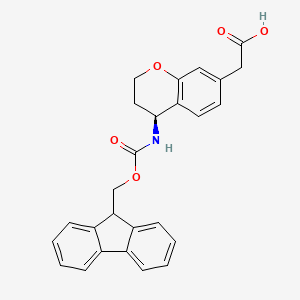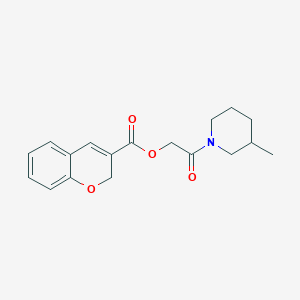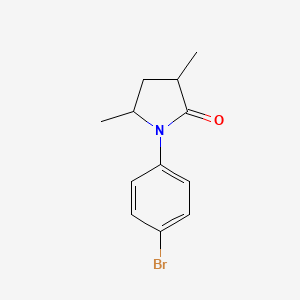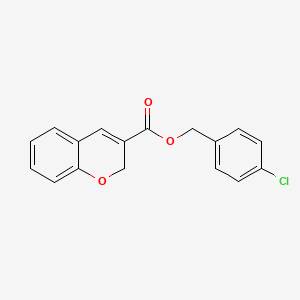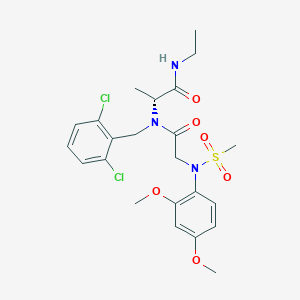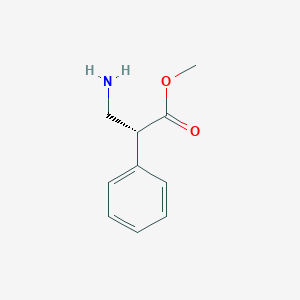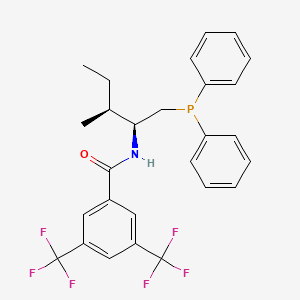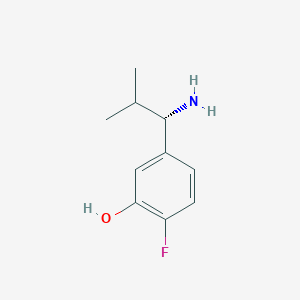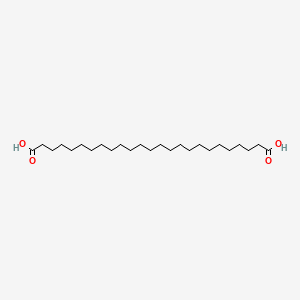
Pentacosanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacosanedioic acid is a long-chain dicarboxylic acid with the molecular formula HOOC(CH₂)₂₃COOH It is a saturated fatty acid with 25 carbon atoms and two carboxyl groups at each end of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentacosanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain alkenes or alcohols. For example, the oxidation of 1-pentacosene using potassium permanganate (KMnO₄) in an alkaline medium can yield this compound. Another method involves the ozonolysis of long-chain alkenes followed by oxidative workup to produce the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves the biotransformation of long-chain hydrocarbons using microorganisms such as Candida tropicalis. This yeast can convert alkanes into the corresponding dicarboxylic acids through targeted functionalization. The process involves optimizing various parameters, including pH, substrate concentration, and fermentation conditions, to achieve high yields of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pentacosanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxyl groups can be further oxidized to produce carbon dioxide and water.
Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Esterification: The carboxyl groups can react with alcohols in the presence of acid catalysts to form esters.
Amidation: The carboxyl groups can react with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Esterification: Alcohols and acid catalysts such as sulfuric acid (H₂SO₄).
Amidation: Amines and coupling agents such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Pentacosane-1,25-diol.
Esterification: Pentacosanedioate esters.
Amidation: this compound amides.
Applications De Recherche Scientifique
Pentacosanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It serves as a model compound for studying the metabolism of long-chain fatty acids in microorganisms.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of pentacosanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as acyl-CoA synthetases and fatty acid oxidases. These enzymes activate the carboxyl groups, allowing the compound to undergo β-oxidation, a process that breaks down fatty acids to produce energy. Additionally, this compound can form complexes with proteins and other biomolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Pentacosanedioic acid can be compared with other long-chain dicarboxylic acids such as:
Dodecanedioic acid (C₁₂H₂₂O₄): A shorter-chain dicarboxylic acid used in the production of nylon and other polymers.
Hexadecanedioic acid (C₁₆H₃₀O₄): Another long-chain dicarboxylic acid with applications in the synthesis of lubricants and plasticizers.
Octadecanedioic acid (C₁₈H₃₄O₄): Used in the production of polyesters and as a corrosion inhibitor.
This compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dicarboxylic acids. Its extended structure allows for the formation of more flexible and durable polymers, making it valuable in high-performance material applications .
Propriétés
Formule moléculaire |
C25H48O4 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
pentacosanedioic acid |
InChI |
InChI=1S/C25H48O4/c26-24(27)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25(28)29/h1-23H2,(H,26,27)(H,28,29) |
Clé InChI |
VHDHONCVIHDOAO-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride](/img/structure/B15220084.png)
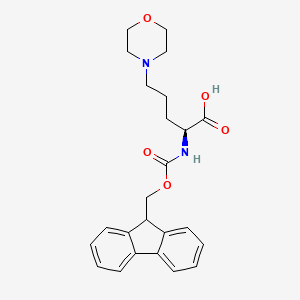
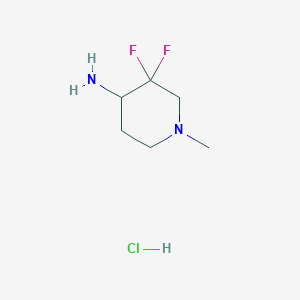

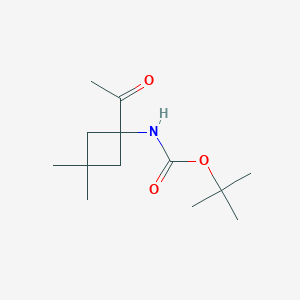
![1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15220109.png)
